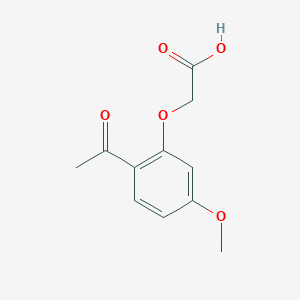

![molecular formula C22H20ClF3N4O2S2 B2749703 4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392299-15-9](/img/structure/B2749703.png)

4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a tert-butyl group, an aniline group, a thiadiazole group, and a benzamide group. The tert-butyl group is a bulky alkyl group that can influence the compound’s reactivity and physical properties . The aniline group, which is an aromatic amine, can participate in various chemical reactions . The thiadiazole group is a heterocyclic compound that contains sulfur and nitrogen, and is often found in various pharmaceuticals. The benzamide group is a type of amide that can also participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the aniline and benzamide groups) and the heterocyclic thiadiazole ring could contribute to the compound’s stability and influence its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aniline group could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic .Scientific Research Applications

Antimicrobial and Antifungal Activities

Larvicidal and Antimicrobial Activities

Novel derivatives of thiadiazole, a core structure related to the compound , have been synthesized and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens. These derivatives also exhibited mosquito larvicidal activity, indicating their potential use in controlling mosquito populations and preventing the spread of mosquito-borne diseases (Kumara et al., 2015).

Radical Dimerization and Synthesis

Radical Dimerization of Thioamides

A method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite has been described. This reaction proceeds smoothly at room temperature, offering a novel pathway for synthesizing thiadiazole derivatives, which could be relevant for the development of new materials or pharmaceuticals (Chauhan et al., 2018).

Polymer Science

Synthesis and Properties of Ortho-Linked Polyamides

The synthesis of polyamides with ether linkages and ortho-phenylene units, derived from reactions involving tert-butyl-catechol, showcases the potential of such compounds in creating materials with high thermal stability, solubility in polar solvents, and mechanical robustness. This application is significant for developing new polymeric materials with specific properties for industrial, medical, or technological uses (Hsiao et al., 2000).

Catalysis

Catalytic Applications

The use of tert-butyl derivatives in catalytic processes, such as the vinyl-addition polymerization of norbornene, indicates the potential role of such compounds in facilitating or enhancing chemical reactions. This has implications for the synthesis of polymers and other materials through more efficient and potentially greener catalytic processes (Siedle et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF3N4O2S2/c1-21(2,3)13-6-4-12(5-7-13)18(32)28-19-29-30-20(34-19)33-11-17(31)27-16-10-14(22(24,25)26)8-9-15(16)23/h4-10H,11H2,1-3H3,(H,27,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQZBWZHXPQYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2749620.png)

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B2749630.png)

![5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2749631.png)

![(E)-4-((4-fluorophenyl)thio)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2749633.png)

![3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2749638.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2749639.png)

![5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2749641.png)